molecular formula C14H14N4 B2384450 5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile CAS No. 2148334-10-3

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile

Cat. No.: B2384450
CAS No.: 2148334-10-3
M. Wt: 238.294
InChI Key: QNHMVYBMAAMABE-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile is a chemical compound with the molecular formula C14H14N4. It is a derivative of pyrazolo[1,5-a]pyrazine, a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a core protein allosteric modulator (CpAM) in the inhibition of hepatitis B virus (HBV) replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for separation and purification .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a core protein allosteric modulator (CpAM). It binds to the core protein of HBV, inducing conformational changes that inhibit the virus’s ability to replicate. This mechanism involves interactions with specific molecular targets and pathways within the virus .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.

    Benzyl-substituted pyrazines: These compounds have similar benzyl groups but different core structures.

Uniqueness

5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile is unique due to its specific combination of the pyrazolo[1,5-a]pyrazine core and the benzyl and carbonitrile substituents. This unique structure contributes to its specific biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-8-14-11-17(9-12-4-2-1-3-5-12)10-13-6-7-16-18(13)14/h1-7,14H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHMVYBMAAMABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC=N2)CN1CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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